tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate
Overview
Description
Tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate is a compound that features a tert-butyl carbamate protecting group attached to an amino-cyclopropylpropyl moiety This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-2-cyclopropylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-butyl chloroformate+2-amino-2-cyclopropylpropylamine→tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, isocyanates.
Oxidation and Reduction: Hydrogen peroxide, sodium borohydride.
Major Products Formed
Hydrolysis: 2-amino-2-cyclopropylpropylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
Tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate primarily involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during multi-step syntheses. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection strategy is crucial in the synthesis of complex molecules, such as peptides and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-aminophenyl)carbamate
- tert-butyl N-(2-amino-2-methylpropyl)carbamate
Uniqueness
Tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and rigidity to the molecule. This can influence the reactivity and selectivity of the compound in various chemical reactions. The cyclopropyl group also adds a level of complexity to the molecule, making it a valuable intermediate in the synthesis of more complex structures.
Biological Activity
Tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, drawing from various research findings and case studies.
Structural Characteristics
The molecular formula for this compound is . The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopropyl-substituted amino group. This unique structure may contribute to its biological properties.
Structural Formula
- Molecular Formula:
- SMILES Notation: CC(C)(C)OC(=O)NCC(C1CC1)N
- InChI Key: YMJKXSPQOOJCBY-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate amine precursors. Various methodologies have been explored, emphasizing the importance of optimizing reaction conditions for yield and purity.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, particularly as serotonin receptor modulators. For instance, derivatives related to the 5-HT receptor family have shown potential in treating conditions such as migraines and anxiety disorders .
Table 1: Biological Activities of Related Compounds
Case Studies
Several studies have investigated the biological effects of carbamate derivatives:
- Neuroprotective Effects : A study demonstrated that certain carbamate derivatives exhibited neuroprotective properties in animal models, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Activity : Research has shown that related compounds possess antimicrobial properties against various bacterial strains, indicating their potential as therapeutic agents .
- Serotonin Modulation : The interaction of similar compounds with serotonin receptors suggests that this compound may influence mood and anxiety through serotonergic pathways .
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-11(4,12)8-5-6-8/h8H,5-7,12H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRPKDHEVZDZET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C1CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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